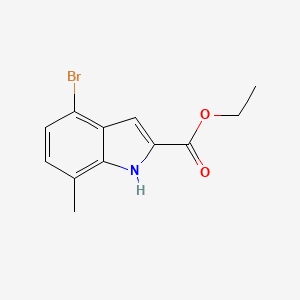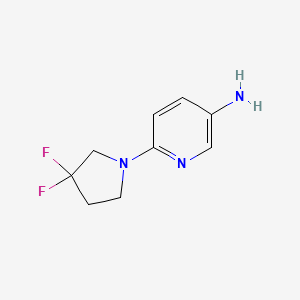
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(3-(Furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol, also known as 2-PFE, is a heterocyclic compound with a unique structure and various applications in scientific research. It is a type of pyrazole derivative, a five-membered aromatic ring composed of four carbon atoms and one nitrogen atom. 2-PFE has been studied extensively in the fields of organic synthesis, materials science, and biochemistry due to its unique properties and potential applications.
Scientific Research Applications
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antifungal drugs, and antiviral drugs. 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has also been studied for its potential applications in materials science, as a lubricant, and as a corrosion inhibitor. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has been studied for its potential applications in biochemistry, as it has been found to have antioxidant, anti-inflammatory, and antifungal properties.
Mechanism of Action
The exact mechanism of action of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is still not fully understood. However, it is believed that 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol may act as an antioxidant by scavenging reactive oxygen species and inhibiting the formation of free radicals. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol may act as an antifungal agent by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has been found to have a variety of biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has been found to have antioxidant and antifungal properties, as well as anti-inflammatory effects. In vivo studies have also shown that 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol can reduce inflammation in animal models and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is non-toxic and has low acute toxicity, making it safe for use in experiments involving cell cultures and animal models. However, there are some limitations to using 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol for laboratory experiments. It is not soluble in water, making it difficult to use in experiments involving aqueous solutions. Additionally, 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol is not as widely studied as some other compounds, making it difficult to find reliable information about its effects and applications.
Future Directions
There are many potential future directions for research involving 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol. One potential direction is to investigate the potential applications of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol in materials science, as a lubricant, and as a corrosion inhibitor. Additionally, further research could be done to investigate the mechanism of action of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol and to explore its potential applications in biochemistry and medicine. Furthermore, further research could be done to investigate the effects of 2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol on various cell types and organisms, as well as to explore its potential therapeutic applications. Finally, further research
properties
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-4-3-7-6-10-11-9(7)8-2-1-5-13-8/h1-2,5-6,12H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGWAYRQTBFNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-2-yl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482178.png)
![1-ethyl-6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482180.png)
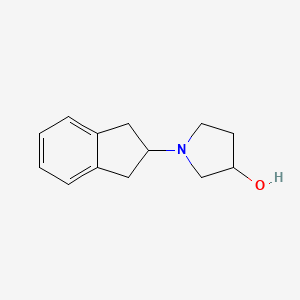

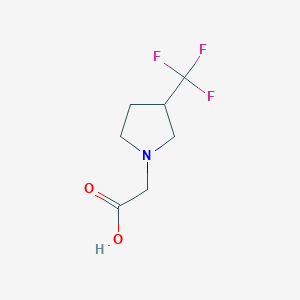
![7-(chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482190.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
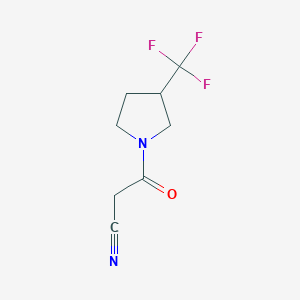
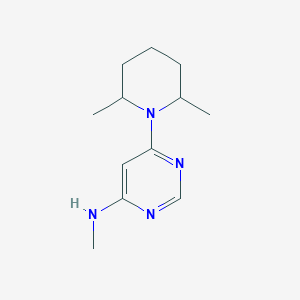

![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
